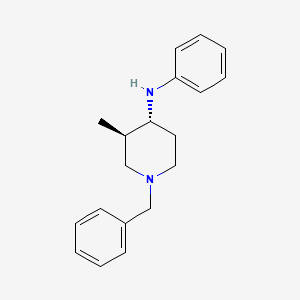

Vernakalant-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

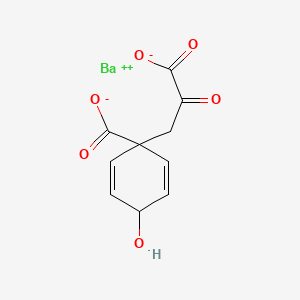

Vernakalant-d6 Hydrochloride, also known as RSD1235-d6 Hydrochloride, is a deuterium-labeled version of Vernakalant . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

Vernakalant-d6 Hydrochloride is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .

Chemical Reactions Analysis

Vernakalant is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .

Physical And Chemical Properties Analysis

Vernakalant is a small molecule with the chemical formula C20H31NO4 . It has a molecular weight of 349.471 .

Wissenschaftliche Forschungsanwendungen

Cardioversion of Acute-onset Atrial Fibrillation

Vernakalant has been used in the cardioversion of acute-onset atrial fibrillation. It has shown effectiveness and safety profiles in this application . The drug has been evaluated for its efficacy and tolerability in clinical trials, with the rate of cardioversion from atrial fibrillation to sinus rhythm significantly greater with vernakalant compared with placebo and active comparators .

Treatment of Rapid-onset Atrial Fibrillation

Vernakalant has been used to treat rapid-onset atrial fibrillation. It has shown to be well-tolerated and effective in patients with this condition . The drug has been implicated in the rapid restoration of sinus rhythm .

Use in Emergency Department

Vernakalant has been used in the emergency department for the chemical cardioversion of recent-onset atrial fibrillation. It has been found to achieve safe and rapid restoration of sinus rhythm and facilitates same-day discharge .

Use in Ischemic Heart Disease

Vernakalant is a good choice when atrial fibrillation is manifested postoperatively or exists with ischemic heart disease . It has shown promising tolerability-related data in these conditions .

Use in Valvular States

Vernakalant has also been used in valvular states where atrial fibrillation is present . It has shown to be well-tolerated and effective in these conditions .

Electrophysiological Studies

Vernakalant has been used in electrophysiological studies. It has been studied for its effects on myocardial repolarization in an experimental whole-heart model .

Wirkmechanismus

Target of Action

Vernakalant primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, specifically in the generation and conduction of electrical impulses.

Mode of Action

Vernakalant interacts with its targets in a dose and frequency-dependent manner . It blocks atrial voltage-gated sodium channels and inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of vernakalant for INa also increases .

Biochemical Pathways

Vernakalant affects the electrical activity of the heart by blocking currents in all phases of the atrial action potential . It specifically inhibits atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents) and prolongs the refractory period . This results in the lengthening of the atrial action potential and prolongation of the atrial action potential plateau .

Pharmacokinetics

The pharmacokinetics of Vernakalant involves its absorption, distribution, metabolism, and excretion (ADME). It is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.

Result of Action

The primary result of Vernakalant’s action is the rapid conversion of atrial fibrillation (AF) to sinus rhythm (SR) in adults . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .

Action Environment

The action, efficacy, and stability of Vernakalant can be influenced by various environmental factors. These include the patient’s physiological state, the presence of other medications, and genetic factors such as the patient’s CYP2D6 metaboliser status

Safety and Hazards

Zukünftige Richtungen

Vernakalant has been shown to be safe and effective for rapid and durable restoration of sinus rhythm in patients with recent-onset AF . It is suggested that Vernakalant should be a first-line option for the pharmacological cardioversion of patients with haemodynamically stable recent-onset AF without severe structural heart disease .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Vernakalant-d6 Hydrochloride involves the conversion of Vernakalant to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Vernakalant", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Vernakalant is dissolved in deuterium oxide (D2O) and heated under reflux with deuterium gas (D2) for several hours to exchange the hydrogen atoms with deuterium atoms, forming Vernakalant-d6.", "The Vernakalant-d6 is then dissolved in water and hydrochloric acid (HCl) is added dropwise to form Vernakalant-d6 Hydrochloride.", "The resulting solid is filtered, washed with water, and dried to obtain Vernakalant-d6 Hydrochloride as a white crystalline powder." ] } | |

CAS-Nummer |

866455-16-5 |

Produktname |

Vernakalant-d6 Hydrochloride |

Molekularformel |

C₂₀H₂₆D₆ClNO₄ |

Molekulargewicht |

391.96 |

Synonyme |

Vernakalant bis(Methoxy-d3) Hydrochloride; (3R)- 1-[(1R,2R)-2-[2-(3,4-Di(methoxy-d3)phenyl)ethoxy]cyclohexyl]-3-pyrrolidinol Hydrochloride; (1R,2R)-2-((3R)-Hydroxypyrrolidinyl)-1-(3,4-di(methoxy-d3)phenethoxy)cyclohexane Monohydrochloride; (1R,2R)-2- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)